2-Ethoxybenzylmagnesium chloride

描述

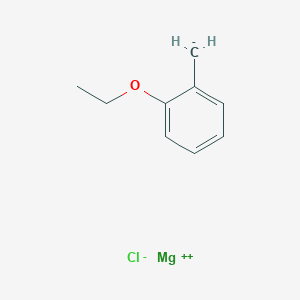

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;1-ethoxy-2-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAJHWWYBMSDH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Grignard Reagent Chemistry

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where 'R' represents an organic group (alkyl or aryl), 'Mg' is magnesium, and 'X' is a halogen. wikipedia.org These reagents are a cornerstone of organometallic chemistry, a field that studies compounds containing metal-carbon bonds. chemicalnote.com The discovery of Grignard reagents by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. wikipedia.org

The defining feature of a Grignard reagent is the carbon-magnesium bond, which is highly polar and covalent. wikipedia.org This polarity results in the carbon atom having a partial negative charge, making it a potent nucleophile and a strong base. wikipedia.orgyoutube.com This inherent reactivity allows for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. wikipedia.orgsigmaaldrich.com

2-Ethoxybenzylmagnesium chloride fits the general formula of a Grignard reagent, with the 'R' group being 2-ethoxybenzyl, 'Mg' being magnesium, and 'X' being chlorine. lookchem.com Its structure positions it as a valuable tool for synthetic chemists. These reagents are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org The solvent plays a critical role in stabilizing the organomagnesium compound. wikipedia.org It is imperative that the reaction is conducted under anhydrous (water-free) and inert atmosphere conditions, as Grignard reagents are readily destroyed by water or air. wikipedia.orgacs.org

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 738580-60-4 lookchem.com |

| Molecular Formula | C9H11ClMgO lookchem.com |

| Molecular Weight | 195.949 g/mol lookchem.com |

Significance of Benzylic Grignard Reagents in Organic Synthesis

Classical Grignard Formation from Halides and Magnesium

The formation of this compound, a Grignard reagent, is classically achieved through the reaction of an organic halide with magnesium metal in a suitable solvent. This heterogeneous reaction occurs on the surface of the magnesium. The general reactivity of halides for this direct metallation increases in the order of fluoride, bromide, and iodide, with alkyl halides reacting more readily than aryl halides. Specifically for benzylic halides, the reactivity is high, following the general order of allyl halide, benzyl halide, and then primary alkyl halides.

Precursor Compound Identification: 1-Chloromethyl-2-ethoxybenzene

The primary precursor for the synthesis of this compound is 1-chloromethyl-2-ethoxybenzene. This benzylic chloride serves as the organic halide that reacts with magnesium to form the desired Grignard reagent.

Solvent Systems for this compound Synthesis

The choice of solvent is critical for the successful synthesis of Grignard reagents. Ethereal solvents are predominantly used due to their ability to solvate and stabilize the forming organomagnesium compound. For the synthesis of this compound and related benzylic Grignard reagents, several solvent systems are commonly employed:

Tetrahydrofuran (B95107) (THF): THF is a widely used solvent for Grignard reagent formation. wikipedia.orgchemicalbook.comgoogle.comsciencemadness.orggoogle.com It is often used in industrial-scale preparations and can be utilized in continuous flow reactor systems. chemicalbook.comgoogle.com In some procedures, the reaction is carried out at the reflux temperature of THF. sciencemadness.org

Diethyl Ether: Diethyl ether is another common solvent for preparing Grignard reagents, including benzylmagnesium chloride. google.comorgsyn.org

Mixtures of Solvents: A mixture of diethyl ether and tetrahydrofuran (e.g., in a 1:1 ratio) has also been reported for the synthesis of benzylmagnesium chloride. google.com

The selection of the solvent can influence the reaction conditions and the stability of the resulting Grignard reagent. For instance, reactions in THF may sometimes be conducted at elevated temperatures, such as reflux. sciencemadness.org

Interactive Data Table: Solvent Systems for Benzyl-type Grignard Reagents

| Solvent System | Typical Reaction Conditions | Notes |

| Tetrahydrofuran (THF) | Often used at room temperature or reflux. chemicalbook.comsciencemadness.org | Common for both lab-scale and industrial synthesis. chemicalbook.comgoogle.com |

| Diethyl Ether | Typically used at or below its boiling point. orgsyn.org | A traditional solvent for Grignard reactions. |

| Diethyl Ether/THF Mixture | 1:1 ratio has been used. google.com | May offer advantages of both solvents. |

Utilization of Activated Magnesium in Synthesis

The reactivity of magnesium is a key factor in the successful and efficient formation of Grignard reagents. The surface of commercially available magnesium is often coated with a passivating layer of magnesium oxide, which can hinder the reaction. To overcome this, various methods of activating the magnesium are employed:

Mechanical Activation: Dry stirring of magnesium turnings under an inert atmosphere can be highly effective for the clean synthesis of reactive Grignard reagents like benzylic organomagnesium chlorides. lookchem.com This method helps to break up the oxide layer and expose fresh magnesium surface.

Chemical Activation: The addition of a small amount of an initiator, such as iodine or 1,2-diiodoethane, can help to activate the magnesium surface. wikipedia.org Amalgamation with a small amount of mercuric chloride can also enhance reactivity. wikipedia.org

Rieke Magnesium: Specially prepared, highly reactive magnesium, known as Rieke magnesium, can be used to circumvent issues with unreactive halides. wikipedia.org Rieke magnesium is typically generated by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium. wikipedia.org

Sonication: The use of ultrasound can also be employed to break up the oxide layer on the magnesium, facilitating the reaction. wikipedia.orggoogle.com This method has been specifically mentioned for the preparation of benzylmagnesium chloride. google.com

Considerations for Benzylic Grignard Reagent Preparation: Suppression of Homocoupling

A significant challenge in the preparation of benzylic Grignard reagents, such as this compound, is the competing homocoupling reaction (Wurtz-type coupling). sciencemadness.orgreddit.com This side reaction leads to the formation of a dimer, in this case, 1,2-bis(2-ethoxyphenyl)ethane, from the reaction of the newly formed Grignard reagent with the starting benzylic halide. sciencemadness.orglookchem.com

Several strategies are employed to suppress this undesirable side reaction:

Choice of Halide: The tendency for homocoupling is greater with more reactive halides. For benzyl halides, the susceptibility to homocoupling follows the order I > Br > Cl. reddit.com Therefore, using the chloride precursor (1-chloromethyl-2-ethoxybenzene) is generally preferred over the bromide or iodide to minimize this side reaction. chemicalforums.com

Slow Addition and Temperature Control: Adding the benzylic halide slowly to the magnesium suspension and maintaining a controlled, often low, temperature can help to minimize the concentration of the halide in the reaction mixture at any given time, thus reducing the rate of the homocoupling reaction. sciencemadness.org

Use of Activated Magnesium: Highly reactive magnesium can promote the desired Grignard formation over the coupling reaction. lookchem.com

Flow Reactors: Continuous flow systems, where a dilute solution of the halide is passed through a bed of magnesium, can be effective in minimizing homocoupling by maintaining a low, steady-state concentration of the halide. chemicalbook.com

The formation of the homocoupling product, 1,2-diphenylethane, is a known issue in the synthesis of the parent benzylmagnesium chloride, and similar considerations apply to its substituted derivatives. sciencemadness.org

Reactivity and Mechanistic Aspects of 2 Ethoxybenzylmagnesium Chloride

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

2-Ethoxybenzylmagnesium chloride, as a Grignard reagent, is a potent nucleophile due to the polarization of the carbon-magnesium bond, which confers a carbanionic character on the benzylic carbon. This inherent nucleophilicity is central to its utility in forming new carbon-carbon bonds, a fundamental process in organic synthesis. libretexts.org The primary mode of reaction involves the addition of the 2-ethoxybenzyl group to various electrophilic carbon centers.

A principal application of this nucleophilic character is its reaction with carbonyl compounds. When this compound reacts with aldehydes or ketones, the nucleophilic benzylic carbon attacks the electrophilic carbonyl carbon. This results in the formation of a new carbon-carbon single bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol. masterorganicchemistry.com

Similarly, its reaction with esters leads to the formation of tertiary alcohols. In this case, the Grignard reagent adds to the ester carbonyl, leading to an intermediate that expels an alkoxide to form a ketone. A second equivalent of the Grignard reagent then adds to this newly formed ketone, ultimately yielding a tertiary alcohol after workup. masterorganicchemistry.com Epoxides also serve as effective electrophiles for this compound. The nucleophilic attack occurs at one of the epoxide carbons, leading to the opening of the three-membered ring and the formation of a new carbon-carbon bond, resulting in an alcohol after protonation. masterorganicchemistry.com

The reactivity of Grignard reagents like this compound is significantly influenced by the reaction conditions. The solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in solvating the magnesium center, which in turn affects the reagent's reactivity and aggregation state. wikipedia.org

Role in Alkylation Reactions

This compound is an effective alkylating agent, capable of introducing the 2-ethoxybenzyl group into a variety of organic substrates. sigmaaldrich.comfreehoochem.com This reactivity stems from the nucleophilic nature of the benzylic carbon, which can displace leaving groups in suitable electrophiles.

One of the key applications of this compound as an alkylating agent is in reactions with alkyl halides. The nucleophilic benzylic carbon can attack the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-carbon bond and the displacement of the halide leaving group. sigmaaldrich.com This classic SN2-type reaction is a direct method for constructing more complex carbon skeletons. However, it is important to note that Grignard reagents, being strong bases, may also induce elimination reactions, particularly with sterically hindered or secondary and tertiary alkyl halides. masterorganicchemistry.com

Beyond simple alkyl halides, this compound can be used to alkylate a range of other substrates. For example, it can be employed in the synthesis of more complex molecules by reacting with substrates containing suitable leaving groups, such as tosylates or mesylates. Its utility has been demonstrated in the synthesis of various complex organic structures, including derivatives of benzopyran-4-ones and phenylalanine. sigmaaldrich.comsigmaaldrich.com

The effectiveness of these alkylation reactions can be influenced by several factors, including the nature of the solvent, the temperature, and the specific substrate being used. The choice of solvent, typically diethyl ether or tetrahydrofuran, can affect the solubility and reactivity of the Grignard reagent. libretexts.org Temperature control is also critical, as higher temperatures can favor side reactions such as elimination or rearrangement.

Abnormal Reactions and Rearrangements Involving Benzylic Grignard Reagents

Benzylic Grignard reagents, including this compound, are known to undergo abnormal reactions and rearrangements, a phenomenon that has been observed for nearly a century. mdma.ch These reactions often lead to the formation of unexpected products, typically involving migration of the benzyl (B1604629) group to an ortho position, resulting in tolyl derivatives.

One of the earliest and most well-documented examples of this behavior is the reaction of benzylmagnesium chloride with formaldehyde (B43269), which yields o-tolylcarbinol instead of the expected benzylcarbinol. mdma.chpsu.edu This rearrangement is not limited to formaldehyde and has been observed with a variety of other reactants, including certain aldehydes, esters, and acid chlorides. mdma.ch The tendency for rearrangement to occur is highly dependent on the nature of the reactant. For instance, reactants like acetyl chloride and acetic anhydride (B1165640) show a high propensity to induce rearrangement, while others like carbon dioxide typically yield the normal product. mdma.ch

The mechanism of this rearrangement is thought to involve a complex interplay of factors. One proposed mechanism involves the initial formation of an addition product, which then undergoes a rearrangement process. For example, in the reaction with formaldehyde, an intermediate organometallic species may be formed that facilitates the migration of a hydrogen atom and the subsequent formation of the o-tolyl derivative. psu.edu Deuterium tracer studies have suggested a competition between a proton abstraction pathway and a base-catalyzed, stereospecific 1,3 hydrogen shift. psu.edu

The structure of the benzylic Grignard reagent itself also plays a role in the propensity for rearrangement. The presence of substituents on the benzene (B151609) ring can influence the course of the reaction. For example, the introduction of ortho substituents on the benzyl group can decrease the tendency for rearrangement. mdma.ch The reaction conditions, such as the order of addition of reagents, can also dramatically affect the product distribution. mdma.ch

It is important to note that while these abnormal reactions can be a complication, they can also be exploited for synthetic purposes, providing a route to ortho-substituted aromatic compounds that might be difficult to access through other means.

Schlenk Equilibrium Dynamics in Organomagnesium Systems

The chemical nature of this compound in solution is more complex than the simple monomeric formula RMgX suggests. Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium, named after its discoverer, Wilhelm Schlenk. wikipedia.orgchemeurope.com This equilibrium describes the disproportionation of two molecules of the organomagnesium halide (RMgX) into one molecule of the dialkylmagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). wikipedia.org

2 RMgX ⇌ MgX₂ + MgR₂

The position of this equilibrium is influenced by several factors, including:

Solvent: The coordinating ability of the solvent plays a crucial role. In strongly coordinating solvents like tetrahydrofuran (THF), the equilibrium tends to shift towards the right, favoring the formation of the dialkylmagnesium and magnesium halide species. researchgate.net In less coordinating solvents like diethyl ether, the organomagnesium halide (RMgX) is often the predominant species. wikipedia.orgresearchgate.net The addition of dioxane can precipitate the magnesium halide, driving the equilibrium completely to the right. wikipedia.orgchemeurope.com

Concentration: At higher concentrations, Grignard reagents have a tendency to form dimers and higher oligomers, further complicating the solution structure. wikipedia.orgchemeurope.com

Temperature: Temperature can also affect the position of the Schlenk equilibrium. wikipedia.orgchemeurope.com

Nature of the Substituents: The organic group (R) and the halide (X) also influence the equilibrium. wikipedia.org

The different species present in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can all be reactive, and their relative concentrations can impact the outcome of a reaction. researchgate.netresearchgate.net For instance, in some reactions, the dialkylmagnesium (R₂Mg) may be the more reactive nucleophile. researchgate.net The various species can also aggregate to form bridged dimers and other oligomeric structures, which can have different reactivities compared to the monomeric forms. fiveable.menih.gov

Synthetic Applications of 2 Ethoxybenzylmagnesium Chloride

Addition to Carbonyl Compounds

Grignard reagents, in general, are well-known for their ability to add to the electrophilic carbon of a carbonyl group. csbsju.edu This reaction is a cornerstone of organic synthesis for the formation of alcohols. The reaction proceeds via nucleophilic addition of the carbanionic portion of the Grignard reagent to the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. libretexts.org

The reaction of 2-ethoxybenzylmagnesium chloride with aldehydes results in the formation of secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.org A detailed study of the reaction between the related benzylmagnesium chloride and formaldehyde (B43269) revealed the formation of 2-phenylethanol, among other products, highlighting the fundamental reactivity pattern. psu.edusciencemadness.org

Table 1: Products from the Addition of this compound to Carbonyl Compounds

| Carbonyl Compound | Product Type |

| Aldehyde | Secondary Alcohol |

| Ketone | Tertiary Alcohol |

Reactions with Nitriles

The reaction of Grignard reagents with nitriles provides a reliable method for the synthesis of ketones. masterorganicchemistry.comlibretexts.org this compound adds to the electrophilic carbon of the nitrile group to form an intermediate imine magnesium salt. quora.com This intermediate is then hydrolyzed with aqueous acid to yield the final ketone product. masterorganicchemistry.com This two-step process is a versatile strategy for synthesizing ketones with a variety of substituents. masterorganicchemistry.comlibretexts.org

It has been noted that for some Grignard reactions with nitriles, such as with acetonitrile, side reactions like proton abstraction from the alpha-hydrogen can occur, potentially leading to lower yields of the desired ketone. sciencemadness.org The use of a less polar solvent system, such as benzene (B151609) containing one equivalent of ether, has been shown to increase the yield of the corresponding ketone in some cases. sciencemadness.org

Table 2: General Reaction of this compound with Nitriles

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| This compound | Nitrile (R-C≡N) | Imine magnesium salt | Ketone |

Ring-Opening of Cyclic Ethers: Epoxides and Oxetanes

Grignard reagents are capable of opening strained cyclic ethers like epoxides through a nucleophilic attack. libretexts.org This reaction proceeds via an S\N2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org The reaction with ethylene (B1197577) oxide, for instance, is a useful method for producing a primary alcohol with two additional carbon atoms compared to the initial Grignard reagent. libretexts.org

In the case of unsymmetrically substituted epoxides, the regioselectivity of the ring-opening can be influenced by both steric and electronic factors. nih.govarkat-usa.org The nucleophile generally attacks the less sterically hindered carbon atom. libretexts.org Research on the ring-opening of aryl-substituted epoxides has demonstrated that the addition of Grignard reagents can occur preferentially at the benzylic position to create quaternary stereogenic centers. nih.gov The reaction of this compound with epoxides would be expected to follow these general principles, yielding β-substituted alcohols. While the direct reaction with oxetanes is less common, the principles of nucleophilic ring-opening of strained ethers would still apply. utexas.edu

Cross-Coupling Transformations

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and Grignard reagents are frequently used as the organometallic nucleophile in these transformations. nih.govorgsyn.orgprinceton.edu this compound can participate in such reactions, typically catalyzed by a transition metal, to couple with various organic electrophiles.

Both copper and palladium catalysts are widely employed in cross-coupling reactions involving Grignard reagents.

Copper(I) Catalysis: Copper-catalyzed cross-coupling reactions provide an economical and effective method for coupling Grignard reagents with alkyl and benzylic halides. researchgate.netresearchgate.netdoi.org For instance, functionalized arylmagnesium halides have been shown to undergo smooth cross-coupling with functionalized primary alkyl iodides and benzylic bromides in the presence of CuCN·2LiCl. researchgate.net Copper(I) catalysts have also been used for the oxidative homo- and cross-coupling of Grignard reagents. nih.gov

Palladium(0) Catalysis: Palladium-catalyzed cross-coupling reactions are exceptionally versatile and tolerate a wide range of functional groups. nih.gov Palladium catalysts supported by specific ligands, such as DrewPhos, have enabled the alkylation of even challenging substrates like monochlorosilanes with Grignard reagents. nih.gov These systems can overcome the high bond strength of Si-Cl bonds and accommodate sterically hindered coupling partners. nih.gov

Alkylation of Specific Organometallic Substrates: Cp-Chromium(III) Complexes

This compound can be utilized as an alkylating agent for certain organometallic complexes. Research has shown that quinolyl-functionalised Cp-chromium(III) complexes, which are precursors to active olefin polymerization catalysts, can be alkylated with benzylmagnesium chloride. uni.lu This reaction leads to the formation of new alkylchromium compounds. uni.lu The reaction of the related this compound with such chromium complexes would be expected to proceed similarly, transferring the 2-ethoxybenzyl group to the chromium center. This specific alkylation is a key step in modifying the properties and reactivity of the resulting chromium complexes. psu.edu

Contribution to the Synthesis of Highly Functionalized Organic Molecules

The synthetic utility of this compound lies in its ability to introduce the 2-ethoxybenzyl moiety into a wide array of molecules, thereby contributing to the synthesis of highly functionalized organic structures. nih.govresearchgate.net The reactions described above—addition to carbonyls and nitriles, ring-opening of epoxides, and cross-coupling transformations—all represent pathways to more complex molecules. For example, the preparation of polyfunctional arylmagnesium reagents and their subsequent reactions allow for the construction of intricately substituted aromatic compounds. nih.govresearchgate.net The presence of the ethoxy group provides an additional point of functionality that can be potentially modified in subsequent synthetic steps.

Advanced Research Directions and Methodological Enhancements

Spectroscopic Investigations of 2-Ethoxybenzylmagnesium Chloride and Its Reaction Intermediates

Spectroscopic methods are pivotal for elucidating the structure, dynamics, and reactive nature of this compound. Due to the highly reactive and moisture-sensitive nature of Grignard reagents, specialized techniques are often required for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of this compound in solution. The ¹H NMR spectrum would provide characteristic signals for the ethoxy group (a triplet and a quartet), the benzylic protons, and the aromatic protons. The chemical shift of the benzylic protons (Ar-CH ₂-MgCl) is particularly indicative of Grignard reagent formation, typically appearing at a distinct upfield position compared to the starting 2-ethoxybenzyl chloride. Furthermore, advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to study the aggregation state of the Grignard reagent in solution, as it is known to exist in equilibrium between monomeric, dimeric, and polymeric forms (the Schlenk equilibrium).

Infrared (IR) Spectroscopy , particularly when used in an in situ manner with technologies like Attenuated Total Reflectance (ATR), allows for the real-time monitoring of the formation of this compound and its subsequent reactions. The disappearance of the C-Cl stretching vibration from the starting material and the appearance of new bands associated with the C-Mg bond and the modified aromatic system would indicate the progress of the Grignard formation. During subsequent reactions, the consumption of the Grignard reagent and the emergence of vibrations corresponding to the new product can be tracked, providing valuable kinetic data. nih.gov

Illustrative Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Observations | Significance |

| ¹H NMR | Distinct signals for ethoxy (CH₃ and OCH₂), benzylic (CH₂MgCl), and aromatic protons. | Confirms the formation and structure of the Grignard reagent in solution. |

| ¹³C NMR | Characteristic shifts for all carbon atoms, with the benzylic carbon showing a significant change upon Grignard formation. | Provides detailed structural information and confirms the carbon framework. |

| In situ FTIR | Disappearance of C-Cl stretch; appearance of new bands associated with the C-Mg bond. | Allows for real-time monitoring of the reaction progress and kinetics. |

Computational Studies on Reaction Pathways and Selectivity of this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the mechanistic details of reactions involving this compound that are often difficult to probe experimentally. nih.gov

Modeling Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates. For the reaction of this compound with an electrophile, such as a carbonyl compound, computational models can help to distinguish between different possible pathways, for instance, a concerted polar mechanism versus a stepwise single-electron transfer (SET) mechanism. nih.gov The presence of the 2-ethoxy group can influence the preferred pathway through both steric and electronic effects, which can be quantified through these calculations.

Understanding Selectivity: In reactions where multiple products can be formed, computational studies can elucidate the origins of selectivity. For example, the ortho-ethoxy group in this compound could potentially act as a coordinating group, influencing the orientation of the reactants in the transition state and thereby directing the stereochemical outcome of the reaction. By calculating the energies of the different transition states leading to various stereoisomers, the observed selectivity can be rationalized and predicted.

Key Parameters in Computational Studies of this compound Reactions:

| Computational Method | Parameter Investigated | Insights Gained |

| Density Functional Theory (DFT) | Transition state energies | Determination of the most favorable reaction pathway. |

| DFT with solvent models | Solvation effects on reactivity | Understanding the role of the solvent in the reaction mechanism. |

| Natural Bond Orbital (NBO) analysis | Charge distribution | Elucidation of the electronic effects of the 2-ethoxy substituent. |

In Situ Generation and Advanced Monitoring Techniques for Organomagnesium Reagents

The challenges associated with the synthesis and handling of reactive organometallic compounds like this compound have spurred the development of in situ generation and advanced monitoring techniques. These approaches enhance safety, improve reproducibility, and allow for precise control over reaction conditions.

Continuous Flow Synthesis: Generating this compound in a continuous flow reactor offers several advantages over traditional batch processes. In a flow system, small volumes of reactants are continuously mixed and reacted, which allows for better management of the exothermic nature of Grignard reagent formation. The use of a packed bed of magnesium metal within the reactor can facilitate the reaction. This methodology minimizes the accumulation of large quantities of the unstable Grignard reagent, thereby enhancing safety. researchgate.net

Real-Time Monitoring: The integration of online analytical techniques into the reaction setup is crucial for advanced process control. As mentioned, in situ FTIR spectroscopy is a powerful tool for this purpose. nih.govresearchgate.net By continuously monitoring the concentration of reactants, intermediates, and products, the reaction can be optimized in real time. For instance, the flow rate or temperature can be adjusted to maintain optimal conditions and maximize the yield of this compound. This real-time data also provides a deeper understanding of the reaction kinetics and mechanism.

Development of Sustainable Solvent Systems for Organomagnesium Chemistry, with Emphasis on this compound

The choice of solvent is critical in Grignard reactions, as it influences the solubility, stability, and reactivity of the organomagnesium species. Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF), while effective, have significant environmental, health, and safety drawbacks. Consequently, research into greener, more sustainable solvent alternatives is a key area of development.

Bio-derived Solvents: Solvents derived from renewable resources are gaining prominence as replacements for petroleum-based ethers. 2-Methyltetrahydrofuran (2-MeTHF) is a notable example that has shown excellent performance in Grignard reactions. It can be produced from biomass and often provides comparable or even superior yields and selectivities to THF. beyondbenign.org Its higher boiling point and lower water solubility can also simplify downstream processing.

Eutectic Solvents and Solvent-Free Approaches: Deep eutectic solvents (DES) represent another class of green solvents being explored for organometallic reactions. While their application in Grignard chemistry is still emerging, they offer potential advantages in terms of low volatility and tunability. Furthermore, mechanochemical methods, such as ball milling, which drastically reduce or eliminate the need for a solvent, are being investigated for the formation of Grignard reagents. These solvent-free or minimal-solvent approaches represent a significant step towards more sustainable chemical manufacturing.

Comparison of Solvents for Grignard Reagent Synthesis:

| Solvent | Source | Key Advantages | Considerations for this compound |

| Diethyl Ether | Petroleum | Well-established, good solvating properties. | High volatility, flammability, and peroxide formation. |

| Tetrahydrofuran (THF) | Petroleum | Good solvating properties, higher boiling point than diethyl ether. | Peroxide formation, potential for ring-opening side reactions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Greener alternative, higher boiling point, less prone to peroxide formation. | May require optimization of reaction conditions. |

常见问题

Basic: What safety protocols are essential for handling 2-Ethoxybenzylmagnesium chloride in laboratory settings?

Answer:

- PPE Requirements : Wear impervious gloves, tightly sealed goggles, and protective clothing to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is recommended in poorly ventilated areas .

- Handling Precautions : Conduct reactions under inert atmosphere (argon/nitrogen) to avoid moisture-induced decomposition. Use flame-resistant lab coats due to the pyrophoric nature of Grignard reagents .

- Waste Management : Collect residual reagent separately in approved containers and neutralize with isopropanol or dry ice before disposal by certified waste handlers .

Basic: What synthetic methods are used to prepare this compound, and how do solvent choices affect reactivity?

Answer:

- Synthesis Protocol : React 2-ethoxybenzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under reflux. Ensure magnesium activation via iodine or mechanical stirring .

- Solvent Influence : THF enhances solubility and reaction rates due to its strong Lewis basicity, while 2-MeTHF offers lower flammability and improved thermal stability .

Advanced: How can researchers optimize reaction conditions to minimize side reactions during nucleophilic additions?

Answer:

- Controlled Addition : Use slow syringe-pump addition of the Grignard reagent to avoid exothermic side reactions (e.g., enolization or over-addition). Monitor temperature via thermocouples .

- Solvent Purity : Pre-dry solvents (e.g., THF over molecular sieves) to reduce hydrolytic byproducts. Trace water degrades Grignard reagents, lowering yields .

- Catalyst Screening : Test Lewis acids like Cu(I) or Zn(II) salts to direct regioselectivity in cross-couplings, as seen in analogous aryl magnesium systems .

Advanced: What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

- Quantitative Titration : Use Gilman titration to determine active magnesium content. React the reagent with a known excess of benzaldehyde and back-titrate with HCl .

- Spectroscopic Analysis : Employ (in deuterated THF) to confirm the presence of the ethoxybenzyl moiety (δ 1.3 ppm for -OCHCH) and absence of halide impurities .

- GC-MS : Monitor residual solvents (e.g., THF) and decomposition products (e.g., biphenyl) after quenching .

Basic: What storage conditions are required to maintain the stability of this compound?

Answer:

- Temperature : Store at 0–6°C under argon to slow degradation. Avoid freezing, as crystallization may destabilize the solution .

- Container : Use flame-sealed glass ampules or Schlenk flasks with PTFE valves to prevent moisture ingress .

- Shelf Life : Test reactivity monthly via titration; discard if active Mg content drops below 90% of initial concentration .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Answer:

- Variable Isolation : Systematically test parameters like stoichiometry (1.1–1.5 eq. Grignard), solvent batch purity, and reaction time. Use Design of Experiments (DoE) to identify critical factors .

- Statistical Analysis : Apply ANOVA to compare yields across replicate trials. Outliers may indicate undetected moisture or oxygen contamination .

- Literature Cross-Validation : Compare methodologies with structurally similar Grignard reagents (e.g., p-tolylmagnesium chloride) to identify protocol inconsistencies .

Advanced: What strategies mitigate hazards during large-scale reactions involving this compound?

Answer:

- Scaling Considerations : Use jacketed reactors with precise temperature control (-10°C to 25°C) to manage exothermicity. Implement pressure-relief systems for gas evolution (H) .

- Inertization : Purge equipment with argon and install oxygen/moisture sensors to maintain inert conditions. Conduct small-scale pilot reactions before scaling .

Basic: What are the first-aid measures for accidental exposure to this compound?

Answer:

- Skin Contact : Immediately rinse with water for 15 minutes, then apply 1% acetic acid to neutralize residual base. Seek medical attention .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored. Avoid induced vomiting if ingested .

Advanced: How does the electronic effect of the ethoxy group influence the reactivity of this compound in arylations?

Answer:

- Directing Effects : The ethoxy group’s electron-donating nature activates the benzyl position for nucleophilic attack but may sterically hinder ortho-substitution. Compare with non-ethoxy analogs to quantify electronic contributions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map charge distribution and predict regioselectivity in cross-couplings .

Advanced: What methodologies validate the absence of contaminants in this compound batches?

Answer:

- ICP-MS : Detect trace metal impurities (e.g., Fe, Cu) at ppm levels, which can catalyze side reactions .

- Karl Fischer Titration : Measure water content (<50 ppm) to confirm anhydrous conditions during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。